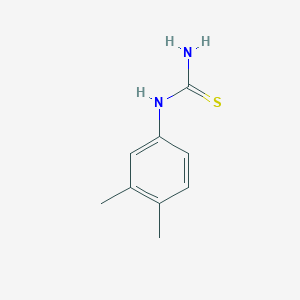

(3,4-Dimethylphenyl)thiourea

Overview

Description

(3,4-Dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209927. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

(3,4-Dimethylphenyl)thiourea and similar derivatives have been studied for their potential anticancer activity. A study involving quantum chemical computations and in silico biological evaluation of thiourea derivatives, including (3,5-dimethylphenyl)thiourea, indicated potential antineoplastic activity. The study employed various spectroscopic and vibrational analysis techniques, molecular docking, and molecular dynamics simulation studies, suggesting that these compounds could act as inhibitors against certain protein kinases and exhibit good drug-like behavior (Kirishnamaline et al., 2021).

Hydroxyl Radical Scavenging

Thiourea derivatives like dimethylthiourea have been identified as powerful scavengers of hydroxyl radicals (·OH). These compounds have been used in various animal models to study their involvement in human diseases. They are shown to scavenge HOCl, a potent oxidant, indicating their potential in protecting against neutrophil-mediated tissue damage (Wasil et al., 1987).

Catalyst in Chemical Reactions

A study showcased the use of bulky thiourea-stabilized copper(I) halide complexes in catalyzing azide–alkyne cycloaddition reactions. The study demonstrated the efficiency of these catalysts in various conditions and noted their ability to be reused multiple times with negligible loss of catalytic activity (Barman et al., 2016).

Antioxidant Effects

Research has indicated that thiourea and its derivatives can exert antioxidant effects that are not just limited to hydroxyl radical scavenging. They have been shown to protect against copper-induced oxidative damage, suggesting an alternative mechanism through chelation of cuprous copper and formation of a redox-inactive thiourea-copper complex (Zhu et al., 2002).

Mechanism of Action

Target of Action

(3,4-Dimethylphenyl)thiourea, like other thiourea derivatives, has been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase and α-glucosidase) and neurotransmission (AChE and BuChE).

Mode of Action

Thiourea derivatives are known to inhibit the activity of the aforementioned enzymes . This inhibition could be due to the compound binding to the active site of the enzymes, preventing their normal function.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the digestion of carbohydrates, potentially leading to decreased glucose absorption . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .

Result of Action

The inhibition of the target enzymes by this compound can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to decreased blood glucose levels . The inhibition of AChE and BuChE could potentially affect nerve signal transmission .

Safety and Hazards

Properties

IUPAC Name |

(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVAZPFKTDKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357613 | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-18-4 | |

| Record name | 16738-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the N-H…S hydrogen bonding observed in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea?

A1: The research paper demonstrates that N-benzoyl-N'-(3,4-dimethylphenyl)thiourea molecules arrange themselves in a specific pattern within the crystal structure. This arrangement is stabilized by N-H…S hydrogen bonding, where the nitrogen-bound hydrogen atom of one molecule interacts with the sulfur atom of an adjacent molecule []. This type of interaction influences the compound's physical properties like melting point, solubility, and stability in solid form. Understanding such intermolecular interactions is crucial for predicting how a compound might interact with biological targets, which is a fundamental step in drug discovery.

Q2: The paper mentions a C=S bond distance. Why is this information relevant?

A2: The C=S bond distance in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea is reported as 1.667(2) Å []. This bond length provides insights into the electronic properties and reactivity of the thiourea group. Variations in bond lengths within a molecule, influenced by factors like electronic effects and intermolecular interactions, can affect how a compound interacts with biological systems. This information can be valuable for structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure impact its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)